Propanoic acid, 2-[[1-methyl-2-[(1-methylbutyl)amino]-2-oxoethyl]thio]-
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Overview
Description
- Propanoic acid, 2-[[1-methyl-2-[(1-methylbutyl)amino]-2-oxoethyl]thio]- (also known as α-Methylbutyl isobutyrate or 2-Pentyl 2-methylpropanoate) has the chemical formula C9H18O2.
- It belongs to the class of carboxylic acids and esters.
- The compound contains a thioether group (sulfur atom) and an amide functional group.
- Its molecular weight is approximately 158.24 g/mol .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves esterification of propanoic acid with 1-methylbutanol in the presence of an acid catalyst.
Reaction Conditions: The reaction typically occurs at elevated temperatures (around 100°C) under reflux.
Industrial Production: While not widely produced industrially, it can be synthesized on a laboratory scale .
Chemical Reactions Analysis
Reactions: Propanoic acid, 2-[[1-methyl-2-[(1-methylbutyl)amino]-2-oxoethyl]thio]- can undergo various reactions, including hydrolysis, esterification, and nucleophilic substitution.
Common Reagents and Conditions: Acidic or basic hydrolysis conditions are used to break the ester bond. Nucleophilic substitution reactions can occur with thiols or amines.
Major Products: Hydrolysis yields propanoic acid and the corresponding alcohol .
Scientific Research Applications
Chemistry: Used as a model compound for studying ester hydrolysis and thioester chemistry.
Biology: Investigated for its potential as a prodrug or drug delivery system due to its ester functionality.
Medicine: Limited applications, but its reactivity may be relevant in drug metabolism.
Industry: Not widely used industrially .
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For prodrugs, it involves enzymatic hydrolysis to release the active compound.
- Molecular targets and pathways would vary based on the context (e.g., drug design, chemical biology) .
Comparison with Similar Compounds
Similar Compounds: Other esters, especially those containing thioether or amide groups, share some similarities.
Uniqueness: The combination of thioether, amide, and ester functionalities makes this compound unique .
Remember that while this compound isn’t widely used, its chemistry provides valuable insights for researchers
Properties
CAS No. |
1218627-82-7 |
---|---|
Molecular Formula |
C11H21NO3S |
Molecular Weight |
247.36 g/mol |
IUPAC Name |
2-[1-oxo-1-(pentan-2-ylamino)propan-2-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C11H21NO3S/c1-5-6-7(2)12-10(13)8(3)16-9(4)11(14)15/h7-9H,5-6H2,1-4H3,(H,12,13)(H,14,15) |
InChI Key |
UYGUSOBCZZNZOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC(=O)C(C)SC(C)C(=O)O |
Origin of Product |
United States |
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